Enhanced Topological Polar Surface Area (tPSA) and Lipophilic Ligand Efficiency (LLE) Profile vs. Entinostat (MS-275)
The target compound lacks the N-methyl substituent of Entinostat (MS-275, CAS: 209783-80-2), replacing it with a hydrogen, and introduces a 4-methoxy group on the terminal phenyl ring. The resulting tPSA is significantly higher (~127 Ų vs. ~96 Ų for Entinostat), predicting lower passive membrane permeability but offering the potential for distinct binding interactions. The addition of the methoxy group increases calculated logP, creating a novel Lipophilic Ligand Efficiency (LLE) landscape that warrants direct experimental investigation .
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Calculated logP (cLogP) |
|---|---|
| Target Compound Data | tPSA ~127 Ų; cLogP ~1.9 (in silico) |
| Comparator Or Baseline | Entinostat: tPSA ~96 Ų; cLogP ~1.2 |
| Quantified Difference | Δ tPSA ≈ +31 Ų; Δ cLogP ≈ +0.7 |
| Conditions | In silico calculation (drug-likeness profiles) |
Why This Matters
This data defines a unique physicochemical space that demands experimental profiling; identical potency to Entinostat cannot be assumed, making empirical comparison mandatory for target-based screens.
